3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound with the molecular formula C7H4IN3O2 and a molecular weight of 289.03 g/mol . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the iodination of pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an appropriate solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Chemical Reactions Analysis
3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme involved in cellular signaling pathways that regulate cell proliferation, differentiation, and survival . By inhibiting PI3Kδ, the compound can modulate immune responses and potentially treat diseases like asthma and chronic obstructive pulmonary disease (COPD) .
Comparison with Similar Compounds
3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the iodine atom, which can affect its reactivity and biological activity.
Indol-4-yl-pyrazolo[1,5-a]pyrimidine: A derivative with an indole group, known for its selective inhibition of PI3Kδ.
Benzimidazole-pyrazolo[1,5-a]pyrimidine: Another derivative with a benzimidazole group, showing potent activity against PI3Kδ and potential for treating systemic lupus erythematosus (SLE).
The uniqueness of this compound lies in its iodine atom, which can significantly influence its chemical reactivity and biological properties.
Properties
CAS No. |
2694734-40-0 |
---|---|
Molecular Formula |
C7H4IN3O2 |
Molecular Weight |
289 |
Purity |
95 |
Origin of Product |
United States |
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